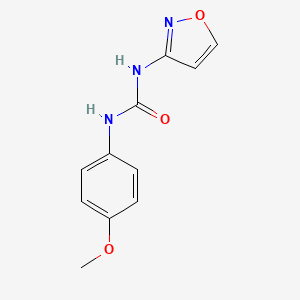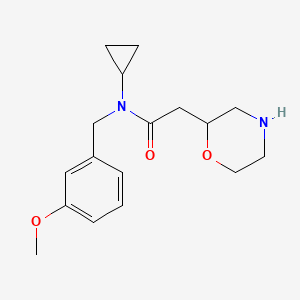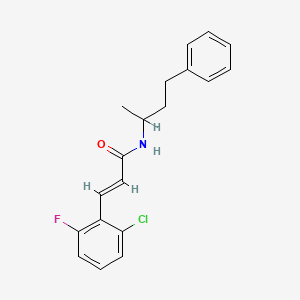
N-3-isoxazolyl-N'-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C11H11N3O3. It is also known as Isoxazolecarbamide and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-3-isoxazolyl-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-3-isoxazolyl-N'-(4-methoxyphenyl)urea in lab experiments is that it has been found to have low toxicity. However, one of the limitations is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Conclusion:
In conclusion, N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is a chemical compound with potential therapeutic properties. Its synthesis involves a two-step reaction, and it has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Its exact mechanism of action is not fully understood, but it has been suggested to work by inhibiting certain enzymes and signaling pathways. It has various biochemical and physiological effects and has been found to have low toxicity. There are several future directions for the study of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea, including its potential use in the treatment of neurodegenerative disorders and in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea involves a two-step reaction. The first step involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to produce 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole. The second step involves the reaction of 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole with urea in the presence of acetic anhydride to produce N-3-isoxazolyl-N'-(4-methoxyphenyl)urea.
Applications De Recherche Scientifique
N-3-isoxazolyl-N'-(4-methoxyphenyl)urea has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-9-4-2-8(3-5-9)12-11(15)13-10-6-7-17-14-10/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOPNDWBBXKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(1,2-oxazol-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)

![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
![3-(5-{[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5305510.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)